6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Overview
Description
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester is a complex organic compound with a unique structure that combines phenylene and naphthoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include esterification, acylation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester has several scientific research applications:
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: The compound can be used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the compound, enabling its use in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Paliocolor LC 756: A liquid crystal monomer with similar structural features.
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but differs in overall structure.
Uniqueness
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester is unique due to its combination of phenylene and naphthoate moieties, which confer specific properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
[3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxyphenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H40O16/c1-4-40(47)55-20-6-8-22-57-45(52)60-35-16-14-29-24-33(12-10-31(29)26-35)42(49)59-37-18-19-39(38(28-37)44(51)54-3)62-43(50)34-13-11-32-27-36(17-15-30(32)25-34)61-46(53)58-23-9-7-21-56-41(48)5-2/h4-5,10-19,24-28H,1-2,6-9,20-23H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLUQGRIZUTBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)OCCCCOC(=O)C=C)OC(=O)C4=CC5=C(C=C4)C=C(C=C5)OC(=O)OCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H40O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019398 | |
Record name | 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914918-26-6 | |
Record name | 2,2′-[2-(Methoxycarbonyl)-1,4-phenylene] bis[6-[[[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914918-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxy-phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.